N-(1-benzyl-1H-1,2,4-triazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is an organic compound with a complex structure that includes a triazole ring, a methoxyphenyl group, and a pyrazolopyridine core
Preparation Methods
The synthesis of N4-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a biochemical tool for studying protein interactions and enzyme activities.
Medicine: Research has indicated its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N4-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Tris(benzyltriazolylmethyl)amine (TBTA): A ligand used in coordination chemistry with similar triazole functionality.
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol: A compound with a triazole ring and benzyl group, used in various chemical reactions.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives: These compounds have shown cytotoxic activity and are used in medicinal chemistry
Properties
Molecular Formula |
C24H21N7O2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-(1-benzyl-1,2,4-triazol-3-yl)-6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H21N7O2/c1-30-22-20(13-26-30)19(12-21(27-22)17-8-10-18(33-2)11-9-17)23(32)28-24-25-15-31(29-24)14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,28,29,32) |
InChI Key |
GSBUUKGDYUBDLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=NN(C=N4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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